molecular formula C12H15N5O B2628615 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclopropanecarboxamide CAS No. 2034226-78-1

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclopropanecarboxamide

Cat. No.: B2628615
CAS No.: 2034226-78-1
M. Wt: 245.286
InChI Key: ZFCORSPYGJYPID-UHFFFAOYSA-N
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Description

“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclopropanecarboxamide” is a compound that features the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds . It is a synthetic compound that has been studied for its potential biological activities .


Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions that significantly simplify experimental procedures and provide access to new, highly complex molecules in a single step . The reaction generally proceeds under the conditions of acidic catalysis and could be considered one of the most convenient methods for the synthesis of such compounds .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing novel derivatives of pyrimidine, including [1,2,4]triazolo[1,5-a]pyrimidine rings, highlighting their significance in organic and medicinal chemistry due to their biological activities. For instance, a study by Gladkov et al. (2018) presented the preparation of a new spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine, showcasing the compound's structure via X-ray analysis and discussing the implications of microwave activation in synthesis processes (Gladkov et al., 2018). This research underscores the importance of structural analysis in understanding the properties and potential applications of these compounds.

Biological Activity and Applications

Significant efforts have been made to explore the biological activities of triazolopyrimidine derivatives. Lahmidi et al. (2019) synthesized a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, evaluated its antibacterial activity, and conducted a detailed analysis through X-ray diffraction and various spectroscopic techniques (Lahmidi et al., 2019). Their findings contribute to the ongoing investigation into the antimicrobial potential of these compounds, indicating their relevance in developing new therapeutic agents.

Chemical Properties and Reactions

The chemical reactivity and potential applications of triazolopyrimidine derivatives in synthesis are highlighted by research into their cyclocondensation reactions and the development of novel compounds with anticipated insecticidal, antimicrobial, and antitumor activities. For example, Desenko et al. (1998) explored the cyclocondensation of 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine, contributing to the understanding of its chemical behavior and potential applications in designing new heterocyclic compounds (Desenko et al., 1998).

Properties

IUPAC Name

N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c18-11(10-3-4-10)13-5-1-2-9-6-14-12-15-8-16-17(12)7-9/h6-8,10H,1-5H2,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCORSPYGJYPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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